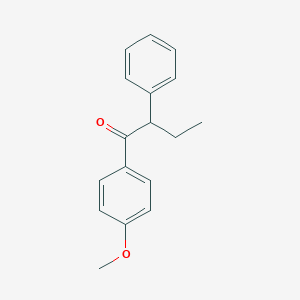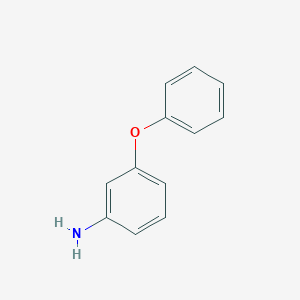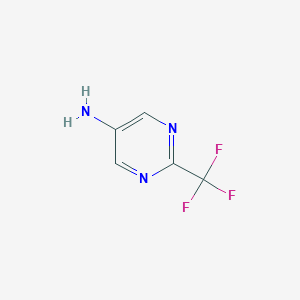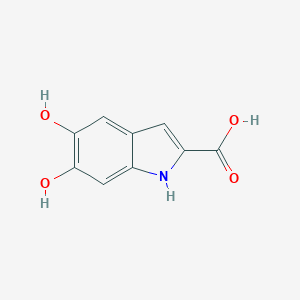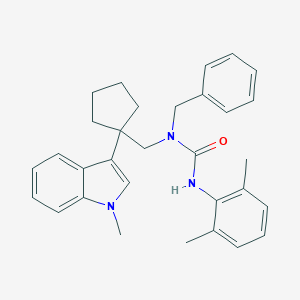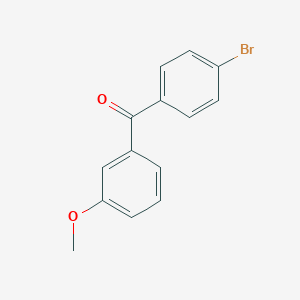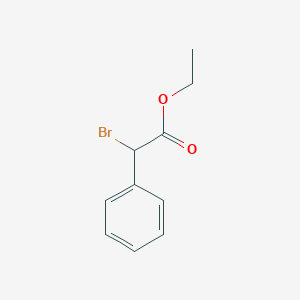
Alfa-bromoacetato de etilo y fenilo
Descripción general
Descripción
Ethyl bromophenylacetate (EBPA) is an organic compound widely used in scientific research applications. EBPA is a colorless, volatile liquid with a pungent odor, and is classified as a brominated aromatic ester. EBPA is a versatile molecule that can be used in a variety of applications, including synthesis of other compounds, as a reagent for chemical reactions, and as a biological probe for studying biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Síntesis orgánica
El alfa-bromoacetato de etilo y fenilo se utiliza en síntesis orgánica, particularmente en la síntesis de α-etoxi-carbonil-N,α-difenilnitrona . Este compuesto sirve como precursor para varias reacciones orgánicas y se puede utilizar para crear estructuras moleculares complejas que son esenciales en el desarrollo de productos farmacéuticos y otros compuestos orgánicos.
Procesos de polimerización
En el campo de la ciencia de los polímeros, el this compound actúa como iniciador para la polimerización radical controlada/viviente . Es particularmente eficaz en la polimerización de:
Estos procesos de polimerización son cruciales para crear polímeros con propiedades específicas para su uso en ciencia de materiales, biotecnología e ingeniería.
Ciencia de los materiales
El papel del compuesto como iniciador de polimerización se extiende a aplicaciones de ciencia de los materiales. Está involucrado en el desarrollo de nuevos materiales con posibles usos en recubrimientos, adhesivos y otras aplicaciones industriales. La capacidad de controlar el proceso de polimerización permite la creación de materiales con propiedades mecánicas y químicas personalizadas .
Química analítica
El this compound se utiliza en química analítica para preparar patrones y reactivos para varios métodos analíticos. Sus propiedades bien definidas y su estabilidad lo hacen adecuado para su uso en la calibración de instrumentos y la validación de procedimientos analíticos .
Bioquímica
En bioquímica, el compuesto encuentra aplicación en el estudio de procesos y vías bioquímicas. Se puede utilizar para sintetizar moléculas que imitan compuestos naturales o para bloquear reacciones bioquímicas específicas, lo que ayuda a comprender las funciones de las enzimas y las vías metabólicas .
Investigación farmacéutica
El papel del compuesto en la síntesis de α-etoxi-carbonil-N,α-difenilnitrona es significativo en la investigación farmacéutica. Esta molécula es un intermedio clave en la síntesis de varios compuestos farmacológicamente activos. Sus aplicaciones en el diseño y descubrimiento de fármacos son vitales para el desarrollo de nuevos agentes terapéuticos .
Polimerización radical controlada
El this compound se utiliza en técnicas de polimerización radical controlada, que son esenciales para producir polímeros con distribuciones estrechas de pesos moleculares. Esta polimerización de precisión es importante para crear polímeros de alto rendimiento utilizados en dispositivos médicos, electrónica y nanotecnología .
Simulación y modelado
Por último, el compuesto se utiliza en química computacional para simulación y modelado. Programas como Amber y GROMACS utilizan this compound en simulaciones para predecir el comportamiento de las moléculas, lo que es crucial para comprender las interacciones químicas a nivel molecular .
Mecanismo De Acción
Ethyl alpha-bromophenylacetate, also known as ethyl 2-bromo-2-phenylacetate or ethyl bromophenylacetate, is a chemical compound with the molecular formula C10H11BrO2 . This compound plays a significant role in various biochemical processes.
Target of Action
It is known to be used in the synthesis of α-ethoxycarbonyl-n,α-diphenylnitrone .
Mode of Action
Ethyl alpha-bromophenylacetate acts as an initiator in the polymerization of certain compounds. Specifically, it has been used in the polymerization of dimethyl (methacryloyloxymethyl) phosphonate, methyl methacrylate (MMA), and trimethylolpropane triacrylate (TMPTA) .
Pharmacokinetics
Its molecular weight of 24310 may influence its bioavailability and pharmacokinetic properties.
Result of Action
The primary result of ethyl alpha-bromophenylacetate’s action is the initiation of polymerization reactions, leading to the formation of specific polymers . The exact molecular and cellular effects would depend on the specific context of its use.
Action Environment
The action, efficacy, and stability of ethyl alpha-bromophenylacetate can be influenced by various environmental factors. For instance, its boiling point is 89-92 °C at 0.9 mmHg, and it has a density of 1.389 g/mL at 25 °C . These properties suggest that temperature and pressure could significantly impact its stability and reactivity.
Safety and Hazards
Ethyl bromophenylacetate is classified as causing severe skin burns and eye damage . It may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Direcciones Futuras
Ethyl α-bromophenylacetate (EBPA) may be used to synthesize α-ethoxycarbonyl-N,α-diphenylnitrone . It may also be used as an initiator for the polymerization of dimethyl (methacryloyloxymethyl) phosphonate , methyl methacrylate (MMA) , and trimethylolpropane triacrylate (TMPTA) . Future research may explore other potential applications of this compound.
Análisis Bioquímico
Biochemical Properties
It is known to be used as an initiator for the polymerization of compounds such as dimethyl (methacryloyloxymethyl) phosphonate and methyl methacrylate (MMA) . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in these processes.
Molecular Mechanism
The molecular mechanism of Ethyl alpha-bromophenylacetate is not well-defined. It is known to act as an initiator for the polymerization of certain compounds
Propiedades
IUPAC Name |
ethyl 2-bromo-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKTKLDMYHTUESO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041951 | |
| Record name | Ethyl bromophenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2882-19-1, 2216-90-2 | |
| Record name | Ethyl α-bromobenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2882-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (1)-bromophenylacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216902 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl bromophenylacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002882191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2882-19-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38807 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl bromophenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl (±)-bromophenylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.002 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl bromophenylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.851 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL BROMOPHENYLACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0N3C9JY41X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the role of ethyl 2-bromo-2-phenylacetate in Atom Transfer Radical Polymerization (ATRP)?
A1: Ethyl 2-bromo-2-phenylacetate serves as an efficient initiator in AGET ATRP. [, , , ] In this controlled radical polymerization technique, the compound participates in a redox reaction with a transition metal catalyst, typically an iron complex. This interaction generates radicals from the initiator, enabling the controlled growth of polymer chains. []
Q2: How does the choice of solvent affect AGET ATRP using ethyl 2-bromo-2-phenylacetate?
A2: Research shows that polar solvents, including amide-containing solvents [] and crown ethers [], can significantly impact the AGET ATRP process. These polar solvents act as both the reaction medium and ligands for the iron catalyst. The choice of specific polar solvent influences the catalytic activity and polymerization rate. For instance, N-methylformamide, tetramethyl urea, and 2-pyrrolidone demonstrated good control and "living" polymerization characteristics. []
Q3: Can you provide some examples of polymers successfully synthesized using ethyl 2-bromo-2-phenylacetate as an initiator in AGET ATRP?
A3: Studies have demonstrated the successful synthesis of various polymers using ethyl 2-bromo-2-phenylacetate. These include:
- Poly(methyl methacrylate) (PMMA) [, , , ]
- Polystyrene (PSt) []
- Polyacrylonitrile (PAN) []
- Poly(tert-butyl acrylate) (PtBA) []
Q4: How does the structure of ethyl 2-bromo-2-phenylacetate contribute to its function as an ATRP initiator?
A4: The presence of the bromine atom on the alpha carbon of the ester group is crucial. This bromine atom is relatively labile due to the adjacent carbonyl group and the phenyl ring. This labile bond allows for the homolytic cleavage of the C-Br bond, generating the initiating radical necessary for the polymerization process.
Q5: Are there any limitations or challenges associated with using ethyl 2-bromo-2-phenylacetate in ATRP?
A5: While ethyl 2-bromo-2-phenylacetate is an effective initiator for AGET ATRP, there are some potential challenges:
- Control over molecular weight: The presence of elemental silver, often used as a reducing agent in AGET ATRP, can lead to deviations in the expected molecular weights of the synthesized polymers. [] This effect suggests that silver may act as an additional activator in the reaction, requiring careful control of its concentration.
- Temperature sensitivity: The polymerization process can be sensitive to temperature variations, requiring optimization for specific monomers and desired polymer properties. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





